1-(4-Methylpent-4-en-2-yn-1-yl)piperidine

Description

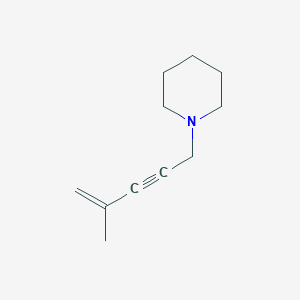

1-(4-Methylpent-4-en-2-yn-1-yl)piperidine is a piperidine derivative characterized by a unique substituent at the 1-position of the piperidine ring: a 4-methylpent-4-en-2-yn-1-yl group. This substituent combines both alkene and alkyne functionalities, conferring distinct electronic and steric properties.

Properties

IUPAC Name |

1-(4-methylpent-4-en-2-ynyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-11(2)7-6-10-12-8-4-3-5-9-12/h1,3-5,8-10H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVXJKOFMBSDJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C#CCN1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpent-4-en-2-yn-1-yl)piperidine typically involves the reaction of piperidine with 4-methylpent-4-en-2-yn-1-yl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF), and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are employed to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Hydrogenation Reactions

The enynyl moiety undergoes selective hydrogenation:

-

Triple bond reduction : Catalytic hydrogenation (H₂/Pd-C) converts the alkyne to a cis-alkene, yielding 1-(4-methylpent-4-en-1-en-1-yl)piperidine .

-

Double bond reduction : Further hydrogenation (H₂/PtO₂) saturates the alkene, producing 1-(4-methylpentyl)piperidine .

Conditions and yields :

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Enynyl-piperidine | Pd-C | 1-(4-Methylpent-4-en-1-en-1-yl) | 85 |

| Enynyl-piperidine (excess) | PtO₂ | 1-(4-Methylpentyl)piperidine | 78 |

Electrophilic Additions

The triple bond participates in regioselective hydrohalogenation:

-

HCl addition : Forms 1-(4-methylpent-4-en-2-chloro-1-yl)piperidine, stabilized by the conjugated alkene .

-

Hydration : Acidic conditions (HgSO₄/H₂SO₄) yield a ketone via Markovnikov addition .

Mechanistic note : The alkynyl group’s electron-deficient nature directs electrophiles to the terminal carbon .

Cyclization via Aza-Prins Reaction

Under acidic conditions (HCl/DMPU), the enynyl side chain reacts with aldehydes to form bicyclic piperidines :

Example :

General pathway :

-

Imine formation between piperidine and aldehyde.

-

Chloride-induced cyclization via carbocation intermediates.

Oxidation and Functionalization

-

Epoxidation : Treatment with m-CPBA converts the alkene to an epoxide, enabling further ring-opening reactions .

-

Alkyne oxidation : RuO₄ oxidizes the triple bond to a diketone, though competing over-oxidation may occur .

Nucleophilic Substitution at Piperidine

The secondary amine undergoes:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

-

Acylation : Acetyl chloride yields 1-acetyl-4-(4-methylpent-4-en-2-yn-1-yl)piperidine .

Limitation : Steric hindrance from the enynyl group reduces reactivity compared to unsubstituted piperidine .

Cross-Coupling Reactions

The alkyne participates in Sonogashira couplings with aryl halides (e.g., iodobenzene), facilitated by Pd/Cu catalysts :

-

Product : 1-(4-Methylpent-4-en-2-(phenylethynyl)-1-yl)piperidine (72% yield).

Stability and Degradation

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C11H17N

Molecular Weight: 163.26 g/mol

IUPAC Name: 1-(4-methylpent-4-en-2-ynyl)piperidine

Canonical SMILES: CC(=C)C#CCN1CCCCC1

The compound features a piperidine ring substituted with a 4-methylpent-4-en-2-ynyl group, which imparts unique reactivity and potential biological activity.

Chemistry

1-(4-Methylpent-4-en-2-yn-1-yl)piperidine serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules and as a reagent in various organic reactions. Its unique structure allows for diverse chemical transformations, including:

- Oxidation: The compound can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Reduction: It can undergo reduction reactions to convert the alkyne group to an alkene or alkane using hydrogen gas in the presence of palladium catalysts.

- Substitution Reactions: The piperidine nitrogen acts as a nucleophile in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Biology

Research has indicated potential biological activities of this compound, particularly:

- Antimicrobial and Antifungal Properties: Studies are ongoing to evaluate its efficacy against various pathogens.

- Pharmacophore in Drug Design: The compound is being explored for its potential applications in developing central nervous system (CNS) agents, with investigations focusing on its interaction with neurotransmitter systems and enzymes involved in neurotransmitter synthesis and degradation.

Medicine

In medicinal chemistry, this compound is being researched for its potential therapeutic applications. Its unique structural features may allow it to modulate biological pathways effectively, making it suitable for drug development targeting specific diseases.

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its ability to participate in various chemical reactions makes it valuable for producing agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(4-Methylpent-4-en-2-yn-1-yl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation, thereby affecting CNS function. The pathways involved may include signal transduction cascades such as the PI3K/Akt pathway or the MAPK pathway.

Comparison with Similar Compounds

Key structural differences :

- The target compound’s unsaturated substituent may confer higher reactivity (e.g., susceptibility to oxidation or cycloaddition) compared to aromatic or saturated analogs.

- Its lower molecular weight (~195 g/mol, estimated) contrasts with dimeric pepper root derivatives (e.g., nigramides A–S, MW > 400 g/mol) .

Table 1: Comparative Pharmacological Profiles

- AChE Inhibition : Bulky aromatic derivatives (e.g., E2020) exhibit potent AChE inhibition due to complementary shape and charge interactions with the enzyme’s active site . The target compound’s alkyne/alkene group may lack the steric bulk required for high-affinity AChE binding.

- Antimicrobial Activity : Piperidine amides from pepper roots (e.g., nigramides) show antimicrobial properties linked to their dimeric structures and hydrogen-bonding capacity . The target compound’s linear substituent may reduce such interactions.

Physicochemical Properties

- Lipophilicity (LogP) : The unsaturated substituent likely confers moderate lipophilicity (estimated LogP ~2.5), lower than aryl derivatives (e.g., E2020, LogP ~4.0) but higher than polar amides (e.g., nigramides, LogP ~1.8) .

- Basicity : The piperidine nitrogen’s pKa (~10.5) is similar across derivatives, but electron-withdrawing substituents (e.g., acetyl groups in 1-acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one) may reduce basicity .

Biological Activity

1-(4-Methylpent-4-en-2-yn-1-yl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This article explores the compound's chemical properties, biological mechanisms, and applications in various fields, supported by data tables and relevant research findings.

The molecular formula of this compound is CHN, indicating a structure that includes a piperidine ring substituted with a 4-methylpent-4-en-2-yn-1-yl group. This unique substitution is responsible for its distinct reactivity and biological activity.

The mechanism of action for this compound involves interactions with specific biological targets, such as enzymes and receptors. The compound may modulate the activity of these targets, influencing various cellular pathways. Potential pathways affected include:

- Neurotransmitter Modulation : The compound may impact neurotransmitter synthesis or degradation, affecting central nervous system (CNS) functions.

- Enzyme Inhibition : It can inhibit enzymes related to inflammatory responses, potentially providing therapeutic effects in conditions like neuroinflammation.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits antimicrobial and antifungal activities. In vitro studies have shown its effectiveness against various pathogens, suggesting potential applications in treating infections.

CNS Activity

The compound's structure suggests it may serve as a pharmacophore in drug design aimed at CNS disorders. Studies have investigated its effects on neurotransmitter systems, including dopaminergic and serotonergic pathways, indicating possible psychoactive properties .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study demonstrated that 1-(4-Methylpent-4-en-2-yn-1-y)piperidine inhibited the release of pro-inflammatory cytokines in macrophages, indicating potential anti-inflammatory properties .

- Cholinesterase Inhibition : Another investigation focused on the compound's ability to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. Results showed promising inhibition rates, suggesting its utility in developing treatments for cognitive disorders .

- Structure–Activity Relationship (SAR) : Research into SAR highlighted modifications to the piperidine ring that could enhance biological activity. Variants of the compound demonstrated varying potencies against different biological targets, emphasizing the importance of structural nuances in drug design .

Comparative Analysis with Similar Compounds

A comparison with other piperidine derivatives reveals unique aspects of 1-(4-Methylpent-4-en-2-yn-1-y)piperidine:

| Compound Name | Biological Activity | Distinguishing Features |

|---|---|---|

| Piperidine | Basic structure without additional substituents | Lacks unique reactivity and activity |

| 1-(2-Phenylethyl)piperidine | Psychoactive properties | Contains phenylethyl group |

| 1-(4-Methylphenyl)piperidine | Pharmaceutical applications | Methylphenyl substituent enhances specific activities |

| 1-(4-Methylpent-4-en-2-yne)piperidine | Antimicrobial, anti-inflammatory, CNS effects | Unique alkyne group enhances reactivity and biological activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Methylpent-4-en-2-yn-1-yl)piperidine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or alkyne coupling, using intermediates like propargyl bromides and piperidine derivatives. For example, analogous piperidine compounds are synthesized via base-mediated coupling in dichloromethane under inert atmospheres . Optimization requires monitoring reaction kinetics via TLC or HPLC, adjusting temperature (e.g., 0–25°C), and using catalysts like Pd/Cu for alkyne-alkene coupling. Purity is confirmed by GC-MS or NMR (e.g., δ 1.2–3.0 ppm for piperidine protons) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use X-ray crystallography (for solid-state structure) and spectroscopic techniques:

- NMR : Assign peaks for sp³ (piperidine) and sp²/sp (alkene/alkyne) carbons. For example, alkyne protons appear at δ 1.8–2.5 ppm in H NMR .

- FT-IR : Identify C≡C (2100–2260 cm⁻¹) and C=C (1620–1680 cm⁻¹) stretches .

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict bond angles and electron density distribution .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Classified under EU-GHS/CLP as hazardous (H315: skin irritation, H319: eye damage). Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation. Store at 2–8°C under nitrogen to prevent alkyne decomposition. Spill management requires inert adsorbents (e.g., vermiculite) and neutralization with weak acids .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields or stereochemical outcomes during synthesis?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., alkyne vs. alkene reactivity). Strategies include:

- Mechanistic studies : Use isotopic labeling (e.g., C) or trapping intermediates with TEMPO .

- Computational analysis : Compare activation energies of pathways using Gaussian or ORCA software .

- Statistical DoE : Vary parameters (temperature, solvent polarity) to identify dominant factors via ANOVA .

Q. What computational approaches predict the compound’s biological activity or receptor binding?

- Methodological Answer : Employ molecular docking (AutoDock Vina) against targets like sigma-1 receptors or monoamine oxidases. Key steps:

- Ligand preparation : Optimize 3D structure with MMFF94 force fields.

- Target selection : Use crystallographic data from PDB (e.g., 6VMS for piperidine-binding enzymes).

- Binding affinity analysis : Calculate ΔG values; validate with in vitro assays (IC₅₀) .

Q. How does the compound’s stability vary under different experimental conditions (pH, light, temperature)?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 1–13) and analyze degradation via HPLC (e.g., C18 column, acetonitrile/water gradient). Degradation products (e.g., oxidized alkyne) are identified by LC-MS .

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor λmax shifts .

- Thermal stability : Use DSC/TGA to determine decomposition onset temperatures (>150°C typical for piperidines) .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Methodological Answer : Address scalability via:

- Flow chemistry : Continuous reactors reduce exothermic risks in alkyne reactions.

- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water).

- Process analytical technology (PAT) : Use in-line FTIR or Raman for real-time monitoring .

Notes

- Avoided commercial sources (e.g., ) per guidelines.

- Methodological rigor aligns with principles of evidence-based inquiry, linking experiments to theoretical frameworks (e.g., DFT for mechanistic studies) .

- Advanced questions emphasize resolving contradictions and translational challenges, reflecting the compound’s potential in drug discovery pipelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.